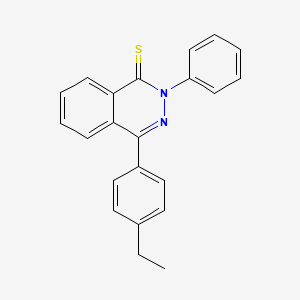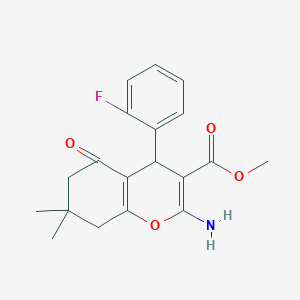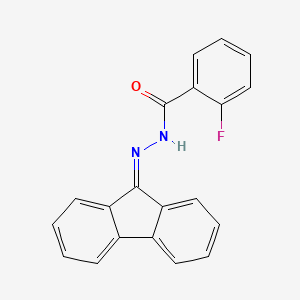![molecular formula C20H13Cl2NO2 B11545153 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate](/img/structure/B11545153.png)
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate typically involves the reaction of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl or benzoate derivatives.
Scientific Research Applications
4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-1,2-benzenediol
- 4-[(E)-[(4-Chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl 4-chlorobenzoate
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C20H13Cl2NO2 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H13Cl2NO2/c21-15-7-9-16(10-8-15)23-13-14-5-11-17(12-6-14)25-20(24)18-3-1-2-4-19(18)22/h1-13H |
InChI Key |
PPWZXEXEQZTSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11545076.png)
![2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11545080.png)
![Ethyl 2-(butyrylamino)-2-[4-chloro-2-(trifluoromethyl)anilino]-3,3,3-trifluoropropanoate](/img/structure/B11545082.png)
![N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11545086.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11545088.png)

![(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B11545102.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11545106.png)


![6,7-dinitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11545117.png)
![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11545120.png)
![2-chloro-N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11545142.png)
![4-bromo-2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11545156.png)
